3-Benzofuranacetic acid, 5-methyl-, methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acide 3-benzofurane acétique, 5-méthyl-, ester méthylique est un composé chimique appartenant à la famille des benzofuranes. Les benzofuranes sont des composés hétérocycliques contenant un cycle benzénique et un cycle furane fusionnés. Ce composé particulier est caractérisé par la présence d'un groupe méthyle à la position 5 du cycle benzofurane et d'un groupe ester méthylique attaché à la chaîne latérale de l'acide acétique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acide 3-benzofurane acétique, 5-méthyl-, ester méthylique implique généralement plusieurs étapes clés :

Formation du cycle benzofurane : Le cycle benzofurane peut être construit par diverses méthodes, telles que des réactions de couplage catalysées au palladium ou des cascades de cyclisation radicalaire.

Introduction du groupe méthyle : Le groupe méthyle en position 5 peut être introduit par des réactions de méthylation sélectives en utilisant des réactifs comme l'iodure de méthyle ou le sulfate de diméthyle.

Estérification : La dernière étape implique l'estérification de la chaîne latérale de l'acide acétique pour former l'ester méthylique.

Méthodes de production industrielle

La production industrielle de l'acide 3-benzofurane acétique, 5-méthyl-, ester méthylique peut impliquer des versions optimisées des voies de synthèse ci-dessus, en mettant l'accent sur la capacité de production, la rentabilité et les considérations environnementales. Les catalyseurs et les conditions de réaction sont souvent affinés pour maximiser le rendement et la pureté tout en minimisant les déchets et la consommation d'énergie .

Analyse Des Réactions Chimiques

Types de réactions

L'acide 3-benzofurane acétique, 5-méthyl-, ester méthylique peut subir diverses réactions chimiques, notamment :

Réactifs et conditions courants

Oxydation : Permanganate de potassium, trioxyde de chrome

Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium

Substitution : Halogènes (par exemple, chlore, brome), agents nitrants (par exemple, acide nitrique)

Principaux produits formés

Oxydation : Acides carboxyliques, cétones

Réduction : Alcools

Substitution : Dérivés benzofuraniques halogénés ou nitrés

4. Applications de la recherche scientifique

L'acide 3-benzofurane acétique, 5-méthyl-, ester méthylique a plusieurs applications de recherche scientifique :

Chimie médicinale : Les dérivés du benzofurane sont étudiés pour leur potentiel en tant qu'agents antitumoraux, antibactériens et antiviraux. Ce composé peut servir de composé précurseur pour le développement de nouveaux médicaments ciblant diverses maladies.

Science des matériaux : Les composés benzofuraniques sont utilisés dans le développement de matériaux électroniques organiques, tels que les diodes électroluminescentes organiques (OLED) et les photovoltaïques organiques (OPV).

Études biologiques : Le composé peut être utilisé comme sonde pour étudier les voies biologiques et les mécanismes impliquant les dérivés du benzofurane.

5. Mécanisme d'action

Le mécanisme d'action de l'acide 3-benzofurane acétique, 5-méthyl-, ester méthylique dépend de son application spécifique. En chimie médicinale, le composé peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, en modulant leur activité et en conduisant à des effets thérapeutiques . Le cycle benzofurane peut participer à des interactions π-π avec des résidus aromatiques dans les protéines, tandis que le groupe ester peut participer à des liaisons hydrogène ou à des interactions hydrophobes .

Applications De Recherche Scientifique

3-Benzofuranacetic acid, 5-methyl-, methyl ester has several scientific research applications:

Medicinal Chemistry: Benzofuran derivatives are investigated for their potential as anti-tumor, antibacterial, and antiviral agents. This compound may serve as a lead compound for developing new drugs targeting various diseases.

Materials Science: Benzofuran compounds are used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms involving benzofuran derivatives.

Mécanisme D'action

The mechanism of action of 3-Benzofuranacetic acid, 5-methyl-, methyl ester depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The benzofuran ring can engage in π-π interactions with aromatic residues in proteins, while the ester group may participate in hydrogen bonding or hydrophobic interactions .

Comparaison Avec Des Composés Similaires

Composés similaires

Benzofurane : Le composé parent sans aucun substituant.

5-Méthylbenzofurane : Benzofurane avec un groupe méthyle en position 5.

Acide 3-benzofurane acétique : Benzofurane avec une chaîne latérale d'acide acétique en position 3.

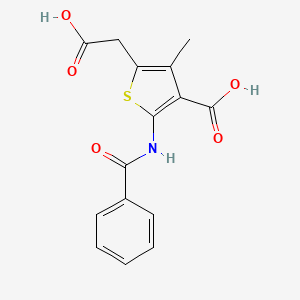

Unicité

L'acide 3-benzofurane acétique, 5-méthyl-, ester méthylique est unique en raison de la combinaison du cycle benzofurane, du groupe méthyle en position 5 et du groupe ester méthylique. Cette structure spécifique confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles .

Propriétés

Formule moléculaire |

C12H12O3 |

|---|---|

Poids moléculaire |

204.22 g/mol |

Nom IUPAC |

methyl 2-(5-methyl-1-benzofuran-3-yl)acetate |

InChI |

InChI=1S/C12H12O3/c1-8-3-4-11-10(5-8)9(7-15-11)6-12(13)14-2/h3-5,7H,6H2,1-2H3 |

Clé InChI |

FOGLKQWRONARBD-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=C(C=C1)OC=C2CC(=O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B12117610.png)

![Benzenamine, 2-[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]-](/img/structure/B12117632.png)

![5,13-Dibromo-7,7,15,15-tetramethyl-7,15-dihydrobenzo[g]benzo[6,7]indeno[1,2-b]fluorene](/img/structure/B12117635.png)

![4-(4-ethoxyphenyl)-3-[(3-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B12117641.png)

![1-Pyrrolidineethanamine, alpha-[4-(1-methylethyl)phenyl]-](/img/structure/B12117649.png)

![1-[4-(2,5-Dimethylphenoxy)butyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12117681.png)